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Introduction
GAT564, more accurately identified in scientific literature and corporate disclosures as GIGA-

564, is a novel anti-CTLA-4 monoclonal antibody developed by GigaGen Inc., a subsidiary of

Grifols.[1] It is engineered to offer a potentially superior therapeutic window compared to

existing anti-CTLA-4 therapies by optimizing the depletion of intratumoral regulatory T cells

(Tregs) while minimizing checkpoint inhibition.[1] This design philosophy aims to enhance anti-

tumor efficacy and reduce the immune-related adverse events that are characteristic of this

class of immunotherapy.[1]

This guide provides a comparative analysis of the preclinical data for GIGA-564 against two

established anti-CTLA-4 antibodies: ipilimumab and tremelimumab. The information is intended

for researchers, scientists, and drug development professionals preparing for an Investigational

New Drug (IND) submission.

Comparative Preclinical Data
The following tables summarize the available preclinical data for GIGA-564, ipilimumab, and

tremelimumab, focusing on efficacy, safety and toxicology, and pharmacokinetics. It is

important to note that publicly available data for GIGA-564 is primarily from murine models, as

is common for entities in the preclinical stage. Data for ipilimumab and tremelimumab are

derived from a combination of murine and non-human primate (cynomolgus monkey) studies,

the latter being a standard relevant species for IND-enabling toxicology for monoclonal

antibodies.[2]
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Efficacy
Parameter GIGA-564 Ipilimumab Tremelimumab

Mechanism of Action

Minimal checkpoint

inhibition, enhanced

FcγR-mediated

intratumoral Treg

depletion.[1][3][4]

CTLA-4 checkpoint

blockade and FcγR-

mediated Treg

depletion.

CTLA-4 checkpoint

blockade.[4]

In Vitro Activity

Increased ability to

induce in vitro FcR

signaling compared to

ipilimumab.[3][5]

Induces FcR

signaling.

Enhances IL-2

production in T-cells.

[4]

In Vivo Efficacy

(Murine Models)

Superior anti-tumor

activity compared to

ipilimumab in a human

CTLA-4 knock-in

mouse model with

MC38 tumors.[3][4][5]

Demonstrates anti-

tumor activity in

various syngeneic

mouse models (e.g.,

MC38, CT26).[6][7]

Shows anti-tumor

activity in preclinical

models.[4]

Impact on T-cell

Populations

Induces less Treg

proliferation and more

effective depletion of

intratumoral Tregs

compared to

ipilimumab.[3][4][5]

Can induce

proliferation of Tregs,

potentially limiting

efficacy.

Aims to enhance T-

cell activation.[4]
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Parameter GIGA-564 Ipilimumab Tremelimumab

Primary Toxicology

Species

Murine models (for

initial studies).[1]

Cynomolgus Monkey.

[2]

Cynomolgus Monkey.

[4]

Key Toxicology

Findings (Murine)

Lower toxicity with

reduced colon and

skin inflammation

compared to

ipilimumab.[1]

Can induce immune-

related adverse

events.

Data in murine models

is less detailed in the

public domain.

Key Toxicology

Findings (Primate)

Data not publicly

available.

Dose-dependent

immune-related

gastrointestinal

inflammation

observed in

combination studies.

[6][7] No major

findings in single-

agent studies.[2]

No dose-limiting

toxicities reported in

early clinical trials,

with a side effect

profile consistent with

the drug class.

No-Observed-

Adverse-Effect-Level

(NOAEL)

Not publicly available.

Not explicitly stated in

the provided

preclinical data.

Not publicly available.

Maximum Tolerated

Dose (MTD)
Not publicly available.

Not reached in some

early clinical studies,

with dosing up to 10

mg/kg.[8]

A dose of 15 mg/kg

was associated with

dose-limiting toxicities

in a Phase I trial.[4]
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Parameter GIGA-564 Ipilimumab Tremelimumab

Species Not publicly available.
Cynomolgus Monkey,

Human.

Cynomolgus Monkey,

Human.

Half-life Not publicly available.

~7 days (murine

model),[6] ~15 days

(human).[9]

~19.6 days (human).

[10]

Clearance Not publicly available.
15.3 mL/h (human).

[11]

0.26 L/day (human).

[12]

Volume of Distribution Not publicly available. 7.21 L (human).[11]
3.97 L (central,

human).[12]

Dose Proportionality Not publicly available.

Dose-proportional

within the 0.3 to 10

mg/kg range.[9]

Linear

pharmacokinetics.[13]

Experimental Protocols
Detailed experimental protocols are critical for the reproducibility and validation of preclinical

data in an IND submission. Below are representative methodologies for key experiments.

In Vivo Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of the test article compared to a reference

article and vehicle control.

Animal Model: Human CTLA-4 knock-in mice are used to assess human-specific antibodies

like GIGA-564. Standard syngeneic models (e.g., C57BL/6 mice) are used for antibodies

with murine cross-reactivity.

Tumor Cell Line: Murine cancer cell lines such as MC38 (colon adenocarcinoma) or B16

(melanoma) are selected based on their immunogenicity and growth characteristics.

Procedure:

Tumor cells are implanted subcutaneously into the flank of the mice.
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When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into

treatment groups.

The test article, reference article (e.g., ipilimumab), and vehicle control are administered

via an appropriate route (typically intraperitoneal or intravenous) at specified dose levels

and schedules (e.g., twice weekly for 3 weeks).

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

At the end of the study, or when tumors reach a predetermined endpoint, mice are

euthanized, and tumors and relevant tissues (e.g., spleen, lymph nodes) are collected for

further analysis (e.g., flow cytometry, immunohistochemistry) to assess the immune cell

infiltrate.

Endpoints: Primary endpoints include tumor growth inhibition and overall survival. Secondary

endpoints can include changes in the composition of tumor-infiltrating lymphocytes (TILs),

such as the ratio of CD8+ effector T cells to regulatory T cells.

GLP Toxicology and Toxicokinetics in Cynomolgus
Monkeys

Objective: To assess the safety profile and toxicokinetics of the test article in a relevant non-

human primate species to support first-in-human clinical trials.

Animal Model: Cynomolgus monkeys are chosen due to the cross-reactivity of the antibody

with the primate target.

Study Design:

Animals are assigned to multiple dose groups (e.g., low, mid, high dose) and a vehicle

control group. A typical group size is 3-5 animals per sex.

The test article is administered intravenously at specified intervals (e.g., weekly) for a

defined duration (e.g., 4 or 13 weeks), as guided by ICH S6.

A recovery group is often included to assess the reversibility of any observed toxicities.
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Assessments:

In-life: Clinical observations, body weight, food consumption, ophthalmology,

electrocardiography (ECG), and body temperature are monitored throughout the study.

Clinical Pathology: Blood and urine samples are collected at multiple time points for

hematology, clinical chemistry, and urinalysis.

Toxicokinetics (TK): Blood samples are collected at predefined time points after dosing to

determine the concentration of the test article over time, allowing for calculation of

parameters such as Cmax, AUC, half-life, and clearance.

Immunogenicity: Anti-drug antibody (ADA) responses are monitored.

Anatomic Pathology: At the end of the study, a full necropsy is performed, and a

comprehensive list of tissues is collected for macroscopic and microscopic examination.

Endpoints: The primary endpoints are the identification of target organs of toxicity, the dose-

response relationship for any adverse effects, and the determination of the No-Observed-

Adverse-Effect-Level (NOAEL).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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